
4-メチル-1H-ピラゾール-3-アミン
概要
説明
4-Methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .
Molecular Structure Analysis
The molecular structure of 4-methyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a methyl group attached to one of the carbon atoms .
Physical And Chemical Properties Analysis
4-Methyl-1H-pyrazol-3-amine appears as a pale-yellow to yellow-brown sticky oil to semi-solid or liquid . It has a molecular weight of 97.12 .
科学的研究の応用
医薬品への応用
4-メチル-1H-ピラゾール-3-アミン: は、様々な薬理活性化合物の合成におけるコア構造として役立ちます。 その誘導体は、抗菌、抗マイコバクテリア、抗炎症、および抗腫瘍特性を含む幅広い生物活性を示します 。この多様性により、薬物開発における貴重なシンソンとなっています。
抗がん研究
腫瘍学の分野では、4-メチル-1H-ピラゾール-3-アミンから誘導された化合物は、抗がん剤としての可能性について研究されています。 ピラゾール環の修飾により、がん進行に関与する特定の経路を標的とする新規治療薬の開発につながる可能性があります .
抗炎症剤
4-メチル-1H-ピラゾール-3-アミン誘導体の抗炎症特性により、慢性炎症性疾患の治療のための候補となっています。 研究者たちは、炎症反応に関与する主要な酵素やシグナル伝達分子を阻害するこれらの化合物の能力について調査しています .
抗菌活性
4-メチル-1H-ピラゾール-3-アミン誘導体の抗菌効果に関する研究は進行中です。 これらの化合物は、様々な細菌および真菌病原体に対して試験されており、抗生物質耐性を克服し、感染症の新しい治療法を開発することを目的としています .
農業化学
農業化学では、4-メチル-1H-ピラゾール-3-アミンは、農薬の合成における中間体として使用されます。 その誘導体は、農薬や除草剤に配合することができ、作物の保護と収量増加に貢献します .
材料科学
4-メチル-1H-ピラゾール-3-アミンの化学的特性により、材料科学において有用な中間体となっています。 これは、自動車や航空宇宙など、様々な業界で用途を持つ、新規のポリマーやコーティングの製造に関与しています .
Safety and Hazards
4-Methyl-1H-pyrazol-3-amine should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when risk of exposure occurs. It should be used in a well-ventilated area and kept away from moisture . It has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard .
将来の方向性
Pyrazole derivatives, including 4-methyl-1H-pyrazol-3-amine, have a wide range of applications in medicinal chemistry due to their diverse biological activities. Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
作用機序
Target of Action
4-Methyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . They interact with targets such as Leishmania aethiopica clinical isolate and Plasmodium berghei .
Mode of Action
For instance, a molecular simulation study on a related compound showed a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy . This suggests that 4-methyl-1H-pyrazol-3-amine might interact with its targets in a similar manner, leading to significant biological effects.
Biochemical Pathways
Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds may interfere with the life cycle of the parasites, disrupting their growth and proliferation.
Result of Action
Based on the reported activities of related pyrazole derivatives, it can be inferred that this compound may exhibit significant antileishmanial and antimalarial effects . These effects are likely due to the compound’s interaction with its targets, leading to disruption of the parasites’ life cycle and inhibition of their growth and proliferation.
生化学分析
Biochemical Properties
4-Methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly as a ligand for various enzymes and proteins. It interacts with enzymes such as p38MAPK and different kinases, which are essential for cellular signaling and regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, 4-Methyl-1H-pyrazol-3-amine has been shown to interact with cyclooxygenase (COX) enzymes, influencing inflammatory responses .
Cellular Effects
4-Methyl-1H-pyrazol-3-amine affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK pathway, which is crucial for cell growth and differentiation . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses. Furthermore, 4-Methyl-1H-pyrazol-3-amine can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of 4-Methyl-1H-pyrazol-3-amine involves its binding interactions with biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it can inhibit the activity of COX enzymes, reducing the production of pro-inflammatory mediators . Additionally, 4-Methyl-1H-pyrazol-3-amine can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-pyrazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-1H-pyrazol-3-amine remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Methyl-1H-pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . This compound’s interaction with metabolic pathways can have significant implications for cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 4-Methyl-1H-pyrazol-3-amine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The transport and distribution of 4-Methyl-1H-pyrazol-3-amine are critical for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-Methyl-1H-pyrazol-3-amine affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
4-methyl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHDRFDQWVMKES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495575 | |
| Record name | 4-Methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64781-79-9 | |
| Record name | 4-Methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20495575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




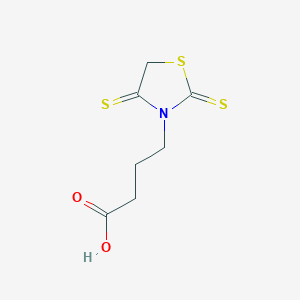
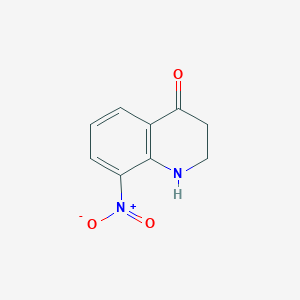

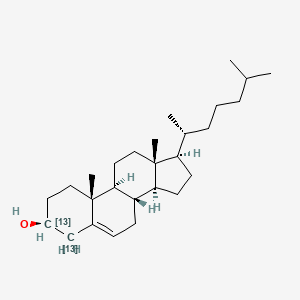

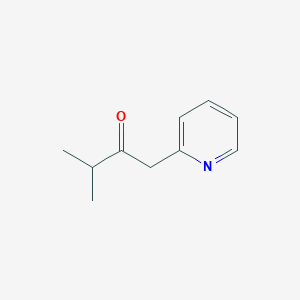
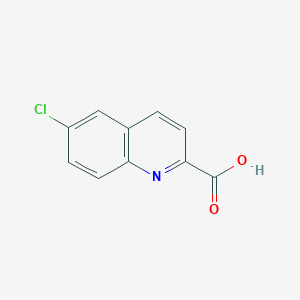
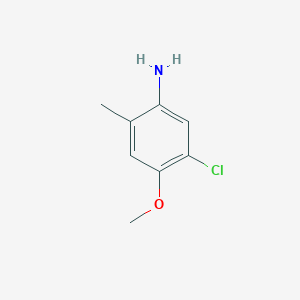
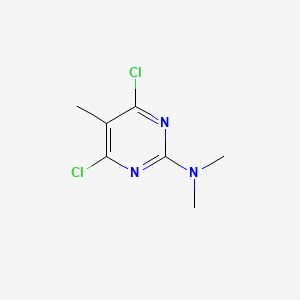

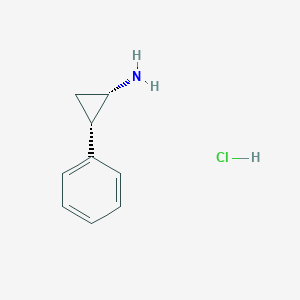
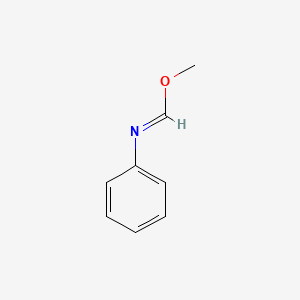
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)